(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid
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Overview
Description
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole ring and a pyrrolidine moiety. The tert-butoxycarbonyl group serves as a protective group for the pyrrolidine nitrogen, making it a versatile intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This is achieved by reacting a suitable starting material, such as 2-pyrrolidinone, with tert-butoxycarbonyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to obtain the tert-butoxycarbonyl-protected pyrrolidine.
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Imidazole Ring Formation: : The next step involves the formation of the imidazole ring. This can be achieved by reacting the protected pyrrolidine with an appropriate imidazole precursor, such as 1H-imidazole-5-carboxaldehyde, under acidic or basic conditions. The reaction is typically carried out in a solvent like ethanol or methanol.
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Coupling with Phenylboronic Acid: : The final step involves the coupling of the imidazole-substituted pyrrolidine with phenylboronic acid. This is typically achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium perborate.
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Reduction: : The imidazole ring can undergo reduction to form the corresponding imidazoline derivative. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. Common reagents include nitric acid for nitration and halogens like bromine or chlorine for halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate; solventwater or methanol; temperatureroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0°C to room temperature.
Substitution: Nitric acid, bromine, chlorine; solventacetic acid or chloroform; temperature0°C to 25°C.
Major Products Formed
Oxidation: Boronic ester, boronic anhydride.
Reduction: Imidazoline derivative.
Substitution: Nitro-substituted phenylboronic acid, halogen-substituted phenylboronic acid.
Scientific Research Applications
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of complex organic molecules. The boronic acid group allows for versatile functionalization through Suzuki-Miyaura cross-coupling reactions.
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Biology: : The compound can be used as a probe for studying enzyme activity and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
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Medicine: : It has potential applications in drug discovery and development. The compound can be used as a scaffold for designing inhibitors of enzymes, such as proteases and kinases.
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Industry: : The compound can be used in the development of advanced materials, such as boron-containing polymers and hydrogels. These materials have applications in drug delivery, tissue engineering, and biosensing.
Mechanism of Action
The mechanism of action of (S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the formation of boronate esters. This interaction can modulate the activity of enzymes and proteins, making the compound useful in studying biochemical pathways and designing enzyme inhibitors.
Comparison with Similar Compounds
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-bromophenylboronic acid. While phenylboronic acid is a simple boronic acid derivative, this compound has additional functional groups that enhance its reactivity and versatility. The presence of the imidazole and pyrrolidine moieties allows for more complex interactions with target molecules, making it a valuable tool in synthetic and medicinal chemistry.
List of Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Nitrophenylboronic acid
Properties
Molecular Formula |
C18H24BN3O4 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]boronic acid |
InChI |
InChI=1S/C18H24BN3O4/c1-18(2,3)26-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(9-7-12)19(24)25/h6-9,11,15,24-25H,4-5,10H2,1-3H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
RDZJPRWALABONP-HNNXBMFYSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C2=CN=C(N2)[C@@H]3CCCN3C(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=C(N2)C3CCCN3C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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